molecular formula C5H14N2O2 B140143 1-Aminooxy-3-dimethylamino-propan-2-ol CAS No. 139526-76-4

1-Aminooxy-3-dimethylamino-propan-2-ol

Cat. No. B140143
M. Wt: 134.18 g/mol
InChI Key: IEHKJRSMRUEWBW-UHFFFAOYSA-N
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Description

1-Aminooxy-3-dimethylamino-propan-2-ol is a tertiary amine and a dimethylamino-alcohol . It has a high boiling point . It is a potent protector against mechlorethamine cytotoxicity and an inhibitor of choline uptake .


Synthesis Analysis

The synthesis of 1-Aminooxy-3-dimethylamino-propan-2-ol involves various chemical reactions. It has been used in the synthesis of novel unsymmetrical 2,3,9,10,16,17,23-heptakis (alkoxyl)-24-mono (dimethylaminoalkoxyl)phthalocyanine compounds .


Molecular Structure Analysis

The molecular formula of 1-Aminooxy-3-dimethylamino-propan-2-ol is C5H13NO . The molecular weight is 103.16 . The IUPAC Standard InChI is InChI=1S/C5H13NO/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving 1-Aminooxy-3-dimethylamino-propan-2-ol are complex. The kinetics of the homogeneous reaction of carbon dioxide (CO2) with 1-dimethylamino-2-propanol in water has been investigated using a stopped-flow technique .


Physical And Chemical Properties Analysis

1-Aminooxy-3-dimethylamino-propan-2-ol has a vapor density of 3.6 (vs air), a vapor pressure of 8 mmHg at 20 °C, and an assay of ≥99% . Its refractive index is n20/D 1.419 (lit.), and it has a boiling point of 121-127 °C (lit.) . The density is 0.837 g/mL at 25 °C (lit.) .

Safety And Hazards

1-Aminooxy-3-dimethylamino-propan-2-ol is a flammable liquid and vapor . It causes burns by all exposure routes and is harmful if swallowed . It may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-aminooxy-3-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2/c1-7(2)3-5(8)4-9-6/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHKJRSMRUEWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminooxy-3-dimethylamino-propan-2-ol

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